4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid
CAS No.: 898767-01-6
Cat. No.: VC2289140
Molecular Formula: C13H16O3
Molecular Weight: 220.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898767-01-6 |
|---|---|
| Molecular Formula | C13H16O3 |
| Molecular Weight | 220.26 g/mol |
| IUPAC Name | 4-(3,5-dimethylphenyl)-2-methyl-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C13H16O3/c1-8-4-9(2)6-11(5-8)12(14)7-10(3)13(15)16/h4-6,10H,7H2,1-3H3,(H,15,16) |
| Standard InChI Key | COYIRJYVWHGOAE-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)C(=O)CC(C)C(=O)O)C |
| Canonical SMILES | CC1=CC(=CC(=C1)C(=O)CC(C)C(=O)O)C |
Introduction
Chemical Identity and Basic Properties
4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid is an organic compound with the molecular formula C₁₃H₁₆O₃ and a molecular weight of 220.27 g/mol . It is characterized by a carboxylic acid group, a ketone functionality, and a dimethylphenyl substitution that gives it distinctive chemical properties. The compound is also known by its alternative chemical name Benzenebutanoic acid, α,3,5-trimethyl-γ-oxo- . Its unique structure features a 3,5-dimethylphenyl group connected to an oxobutyric acid moiety with methyl substitution at the alpha position.
Registry Information
The compound is registered with CAS number 898767-01-6, which serves as its unique identifier in chemical databases and literature . This registration facilitates tracking of research and applications related to this specific molecular entity, distinguishing it from structurally similar compounds in the oxobutyric acid family.
Physicochemical Properties
The physicochemical properties of 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid provide insight into its behavior in various environments and its potential for applications. Table 1 summarizes the key predicted physicochemical properties of this compound.
Table 1: Predicted Physicochemical Properties of 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid
| Property | Value | Method |
|---|---|---|
| Boiling Point | 399.5±30.0 °C | Predicted |
| Density | 1.112±0.06 g/cm³ | Predicted |
| pKa | 4.57±0.23 | Predicted |
| Molecular Weight | 220.27 g/mol | Calculated |
| Molecular Formula | C₁₃H₁₆O₃ | -- |
These properties suggest that 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid is a relatively high-boiling organic acid with moderate acidity as indicated by its pKa value . The density value indicates that it is slightly denser than water, which has implications for its extraction and purification processes.
Structural Characteristics and Chemical Reactivity
Molecular Structure Analysis
The molecule contains several functional groups that define its reactivity profile. The carboxylic acid group (-COOH) at one end provides acidity and the potential for esterification reactions. The ketone (C=O) group positioned between the phenyl ring and the alkyl chain serves as a reactive center for nucleophilic additions. The 3,5-dimethylphenyl group contributes to the compound's hydrophobicity and can participate in aromatic substitution reactions.
Functional Group Reactivity
The presence of multiple functional groups in 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid creates a diverse reactivity profile. The carboxylic acid functionality can undergo typical acid reactions including:
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Esterification with alcohols to form esters
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Amidation with amines to form amides
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Reduction to alcohols
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Decarboxylation under appropriate conditions
The ketone group can participate in:
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Reduction to secondary alcohols
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Nucleophilic addition reactions
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Condensation reactions with amines to form imines
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Aldol and related condensation reactions
The methyl substitution at the alpha position to the carboxylic acid introduces stereogenic possibilities when subjected to reactions that retain this center.
Structure-Activity Relationships
Comparison with Structurally Related Compounds
4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid shares structural similarities with other phenyl-substituted oxobutyric acids, including the positional isomer containing 2,4-dimethylphenyl substitution instead of 3,5-dimethylphenyl. These structural variations can significantly impact the compound's physical properties, reactivity, and potential applications.
Table 2: Structural Comparison with Related Compounds
| Compound | Structural Difference | Notable Impact |
|---|---|---|
| 4-(2,4-Dimethylphenyl)-4-oxobutanoate derivatives | Different methyl positions on phenyl ring; ester vs. acid | Different electron density distribution; altered reactivity |
| 2,2-Dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyric acid | Additional methyl group at alpha position | Increased steric hindrance; altered acidity |
| 3,3-Dimethyl-2-oxobutyric acid | Different carbonyl position; different substitution pattern | Different reactivity profile and physical properties |
Electronic and Steric Effects
The 3,5-dimethyl substitution pattern on the phenyl ring creates a specific electronic environment that influences the reactivity of the ketone and carboxylic acid groups. The methyl groups contribute electron density to the aromatic ring through inductive effects, potentially altering the electrophilicity of the adjacent carbonyl group and the acidity of the carboxylic acid function.
Analytical Characterization
Spectroscopic Properties
The structural features of 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid would produce characteristic spectroscopic patterns:
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IR Spectroscopy: Strong absorption bands would be expected for the C=O stretching of both ketone (~1680-1700 cm⁻¹) and carboxylic acid (~1700-1725 cm⁻¹) groups, as well as a broad O-H stretching band (~2500-3300 cm⁻¹) from the carboxylic acid.
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NMR Spectroscopy: ¹H NMR would show signals for the aromatic protons (~7.0-7.5 ppm), methyl groups on the aromatic ring (~2.3-2.4 ppm), alpha-methyl group (~1.2-1.4 ppm), and methylene protons between the carbonyl groups (~2.5-3.5 ppm).
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Mass Spectrometry: The molecular ion peak would appear at m/z 220, with fragmentation patterns reflecting the loss of water (M-18), carbon dioxide (M-44), and other characteristic fragmentations of ketones and carboxylic acids.
Chromatographic Behavior
The moderate polarity and acidity of 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid would influence its retention behavior in various chromatographic systems:
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In reverse-phase HPLC, it would show moderate retention due to the balance between the hydrophobic aromatic portion and the polar carboxylic acid group.
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Gas chromatography analysis would typically require derivatization of the carboxylic acid group to improve volatility.
Future Research Directions
Structure-Activity Relationship Studies
Further investigation into the structure-activity relationships of 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid and its derivatives could provide valuable insights into the influence of substitution patterns on reactivity and potential biological activity. Comparative studies with positional isomers and compounds with varying substituents on the phenyl ring could help establish correlation between structural features and properties.
Synthesis Optimization
Development of efficient and scalable synthetic routes specifically tailored for 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid would enhance its accessibility for research and applications. Exploration of green chemistry approaches, including catalytic methods similar to those used for related compounds , could provide more environmentally friendly production methods.
Application Development
Systematic evaluation of 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid as a building block in the synthesis of complex molecules, especially those with potential pharmaceutical applications, represents an important area for future research. The compound's multifunctional nature makes it a promising candidate for diverse synthetic transformations.
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